N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown significant inhibitory potency against this bacterium .
Mode of Action
Benzothiazole derivatives have been found to interact with their targets and cause changes that inhibit the growth of the target organism . The compound’s interaction with its target likely involves binding to a specific receptor or enzyme, disrupting its normal function and leading to the death of the bacterium .
Biochemical Pathways
This disruption of essential biochemical pathways leads to the death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by the liver and excreted in the urine . These properties can impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting essential biochemical pathways, the compound causes the death of the bacterium, effectively treating the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide typically involves the following steps:
Formation of 1,3-benzothiazole: This can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve:
Microwave Irradiation: This method accelerates the reaction rate and increases yield.
One-Pot Multicomponent Reactions: These reactions are efficient and environmentally friendly, reducing the need for multiple purification steps.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-15-12-10-14(11-13-15)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)26-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDDVRFQAYEQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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